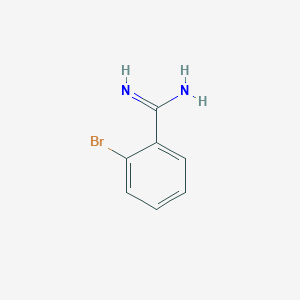

2-Bromo-benzamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-benzamidine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.04788 g/mol . The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-Bromo-benzamidine molecule contains a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine .

Synthesis Analysis

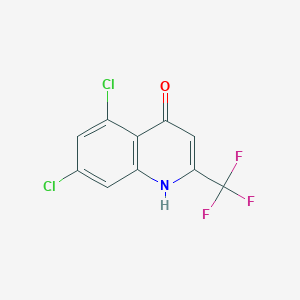

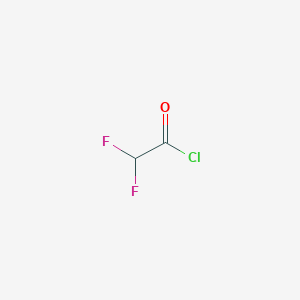

The synthesis of “2-Bromo-benzamidine” and similar compounds has been studied extensively. For instance, a study reported a simple process to synthesize and separate 2-phenylbenzimidazole derivatives with high yield and efficiency . The reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system has also been studied .

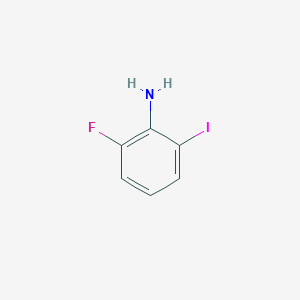

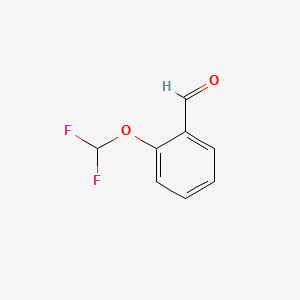

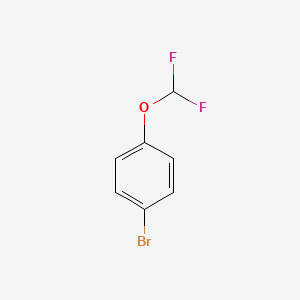

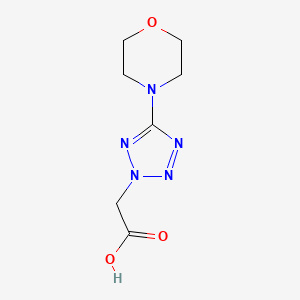

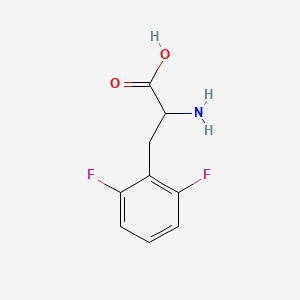

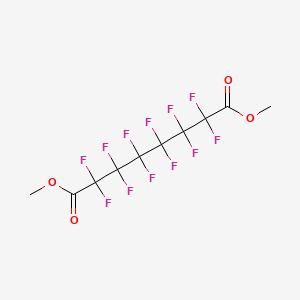

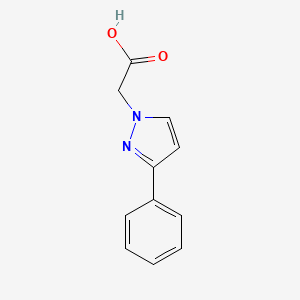

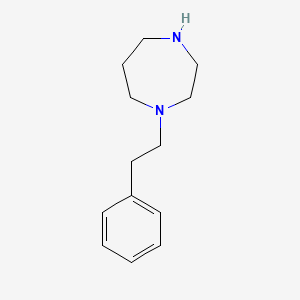

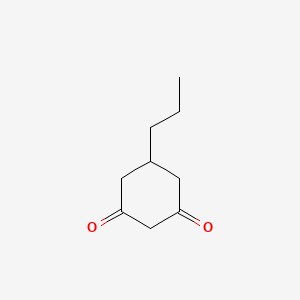

Molecular Structure Analysis

The 2D chemical structure image of 2-Bromo-benzamidine is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 2-Bromo-benzamidine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

The reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system has been studied . In this reaction, the amine component is N-arylated with 2-iodobenzamide derivatives through the Ullman coupling, followed by an intramolecular C-H amidation in the presence of copper catalysts .

Physical And Chemical Properties Analysis

“2-Bromo-benzamidine” has a molecular weight of 199.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The topological polar surface area is 49.9 Ų .

Applications De Recherche Scientifique

Anticancer Research

2-Bromobenzimidamide: has shown promise in anticancer research, particularly in the synthesis of benzimidazole derivatives with potential anticancer activity. These derivatives have been tested against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The modification of the benzimidazole core structure by introducing different substituents can significantly influence the compound’s bioactivity .

Green Chemistry

In the pursuit of environmentally friendly chemical processes, 2-Bromobenzimidamide plays a role in the green synthesis of benzimidazole derivatives. These processes aim to reduce waste and avoid the use of toxic reagents, making the production of pharmacologically active benzimidazoles more sustainable .

Pharmacological Activities

Beyond its anticancer potential, 2-Bromobenzimidamide is involved in the synthesis of benzimidazole derivatives that exhibit a wide range of pharmacological activities. These include anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties. The versatility of this compound makes it a valuable asset in drug development .

High-Temperature Industrial Applications

The compound’s derivatives have been evaluated for their performance in high-temperature conditions, particularly in the petroleum industry. This involves the development of models to assess the inhibition performance of 2-Bromobenzimidamide derivatives under such extreme conditions .

Therapeutic Agent Synthesis

2-Bromobenzimidamide: is a key precursor in the synthesis of therapeutic agents. Its derivatives are used in the production of a variety of drugs, including antihypertensives, antivirals, proton pump inhibitors, anticonvulsants, and antiparasitics, showcasing its broad applicability in medicinal chemistry .

Organic Synthesis Methodology

The compound is also significant in organic synthesis, where it is used to develop new methodologies for constructing benzimidazole cores. This has implications for the synthesis of complex organic molecules and the discovery of new drugs .

Analytical Chemistry

In analytical chemistry, 2-Bromobenzimidamide derivatives can be used as reagents or indicators due to their specific chemical properties. This allows for the development of new analytical methods for detecting and quantifying various substances .

Material Science

Lastly, the derivatives of 2-Bromobenzimidamide find applications in material science. They can be incorporated into polymers or coatings to impart specific characteristics, such as increased resistance to heat or chemicals .

Orientations Futures

The development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . This includes the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

Propriétés

IUPAC Name |

2-bromobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHUJDNZNWCAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394524 |

Source

|

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-benzamidine | |

CAS RN |

92622-81-6 |

Source

|

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

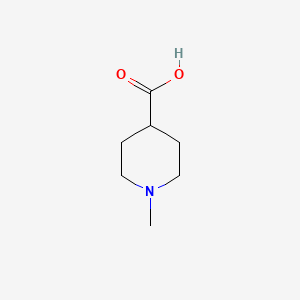

Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?

A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:

Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?

A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.